3,3'-Dimethylazobenzene
Overview
Description
3,3’-Dimethylazobenzene (DMAB) is a chemical compound with the molecular formula C14H14N2 . It is also known by other names such as 1,2-Di-m-tolyldiazene, m,m’-Azotoluene, and 3,3’-Azotoluene . The molecular weight of DMAB is 210.27 g/mol .
Molecular Structure Analysis
The molecular structure of DMAB consists of two phenyl rings each substituted with a methyl group at the 3rd position, and these rings are connected by a diazene (N=N) group . The crystal structures of DMAB were determined by X-ray diffraction at various temperatures .
Chemical Reactions Analysis
DMAB undergoes a clean and efficient E/Z isomerization, approaching total conversion upon irradiation at 365 nm . This photo-induced isomerization is a key characteristic of azobenzene compounds .
Physical And Chemical Properties Analysis
DMAB has a molecular weight of 210.27 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Photo-Induced Crawling Motion
DMAB crystals exhibit a unique phenomenon known as photo-induced crawling motion . When exposed to UV and visible lights simultaneously from different directions, the crystals crawl continuously on a glass surface . This property has been studied extensively, particularly in relation to the surface properties of the substrate .
Surface Property Studies
The crawling motion of DMAB crystals varies depending on the surface properties of the substrate . For instance, on a hydrophilic surface, the crystals crawl faster than those on other surfaces . On hydrophobic surfaces, however, the crystals show little shape change and slower crawling motion . This makes DMAB a useful tool for studying surface properties.
Light-Induced Phase Transition
DMAB crystals undergo a crystal-to-liquid phase transition under photo-irradiation . This property is of interest in the field of materials science, particularly in the study of phase transitions and their applications.
Microscale Object Manipulation
The photo-induced crawling motion of DMAB crystals can be used for the manipulation of microscale objects . This has potential applications in fields such as microfluidics and microrobotics .
Nano/Microparticle Transportation
DMAB crystals can be used to transport nano/micromaterials on a glass surface . This is achieved by exploiting the photo-induced crawling motion of the crystals . The transported materials can be tracked using fluorescence .
Mechanistic Analysis
The unique properties of DMAB, such as its photo-induced crawling motion and phase transition, offer opportunities for mechanistic analysis . In situ time-resolved X-ray diffraction measurements can be conducted to study these phenomena .
Mechanism of Action
Target of Action
3,3’-Dimethylazobenzene is a type of azo compound . The primary targets of azo compounds are typically microbial cells, where they exhibit antimicrobial activity .
Mode of Action
It is known that azo compounds generally interact with microbial cells, leading to their death . The exact interaction between 3,3’-Dimethylazobenzene and its targets is still under investigation.
Biochemical Pathways
Azo compounds are known to interfere with various cellular processes in microbes, leading to their death .
Pharmacokinetics
It is known that 3,3’-dimethylazobenzene is an insoluble molecule , which may affect its bioavailability and distribution within the body.
Result of Action
The result of 3,3’-Dimethylazobenzene’s action is the death of microbial cells, due to its antimicrobial activity . The exact molecular and cellular effects of 3,3’-Dimethylazobenzene’s action are still under investigation.
Action Environment
The action of 3,3’-Dimethylazobenzene can be influenced by various environmental factors. For instance, its insolubility may affect its distribution and efficacy
properties
IUPAC Name |
bis(3-methylphenyl)diazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSZIXYLILUGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305668 | |
Record name | 1,2-Bis(3-methylphenyl)diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dimethylazobenzene | |
CAS RN |
588-04-5, 26444-20-2, 51437-67-3 | |
Record name | 1,2-Bis(3-methylphenyl)diazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Azotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ar,ar'-Azotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026444202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m,m'-Azotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(3-methylphenyl)diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-azotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-Dimethylazobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3F73CHX9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the surface property of a substrate affect the photo-induced crawling motion of DMAB crystals?
A1: Research indicates that surface properties significantly influence the photo-induced crawling motion of DMAB crystals. On hydrophilic glass surfaces, DMAB crystals exhibit faster crawling but tend to spread out during movement []. In contrast, on hydrophobic surfaces, the crawling speed is slower, but the crystals retain their shape with minimal spreading []. This difference arises from the interaction between melted DMAB and the surface. Hydrophilic surfaces facilitate spreading due to higher wettability, while hydrophobic surfaces promote shape retention due to lower wettability []. Furthermore, studies demonstrate that DMAB crystals on gold surfaces modified with a hydroxyl-terminated thiol (HOC16SH) exhibit faster crawling compared to alkyl-terminated thiol (C16SH) modified surfaces, highlighting the importance of terminal groups in surface interactions [].
Q2: Can the photo-induced crawling motion of DMAB crystals be controlled by surface patterning?
A2: Yes, surface patterning plays a crucial role in directing the movement of DMAB crystals. For instance, on a substrate with alternating stripes of C16SH-modified gold and hydrophobic hexadecyltrimethylsilane (HDTMS)-modified glass, DMAB crystals were observed to crawl exclusively on the C16SH-modified gold stripes, indicating preferential movement towards specific surface functionalities []. This behavior suggests that surface patterning can be used to guide the motion of DMAB crystals for targeted applications.
Q3: Does the molecular structure of azobenzene derivatives influence their photoisomerization behavior within confined spaces like zeolite nanocavities?
A3: Yes, the photoisomerization of azobenzene derivatives is significantly affected by their molecular structure within confined spaces. For example, while the cis/trans isomer ratio of azobenzene and 3,3′-dimethylazobenzene increases drastically within zeolite NaY compared to cyclohexane, the cis isomer formation of azobenzene-4,4′-dicarboxylic acid diethyl ester is significantly suppressed in the same environment []. This observation suggests that electrostatic interactions between the azobenzene derivative and the metal ions within the zeolite nanocavities play a crucial role in dictating the photoisomerization process [].
Q4: Can the N=N bond length in azobenzenes be accurately determined using X-ray diffraction, and how does temperature affect this measurement?
A4: Determining the N=N bond length in azobenzenes using X-ray diffraction can be misleading due to the torsional vibration of the N—Ph bonds within the crystal lattice []. This vibration can lead to an apparent shrinkage of the N=N bond, with the degree of shrinkage being temperature-dependent []. Therefore, while X-ray diffraction can provide valuable structural information, it is essential to consider the influence of temperature and dynamic disorder on bond length measurements in azobenzenes.
Q5: Besides photo-induced crawling, are there other interesting aspects of DMAB and related azobenzene derivatives being explored in research?
A5: Yes, beyond the fascinating photo-induced motion, researchers are actively investigating the reactivity of cyclopalladated azido complexes containing various C,N-donor ligands, including azobenzene and 3,3'-dimethylazobenzene []. These complexes exhibit diverse reactivity with organic unsaturated compounds and demonstrate potential as catalysts in various chemical transformations []. This area of research highlights the versatility of azobenzene derivatives and their potential applications beyond their photochemical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.